![molecular formula C12H17Cl2N3 B1371646 4-[(3,5-二甲基-1H-吡唑-1-基)甲基]苯胺二盐酸盐 CAS No. 1158527-40-2](/img/structure/B1371646.png)

4-[(3,5-二甲基-1H-吡唑-1-基)甲基]苯胺二盐酸盐

描述

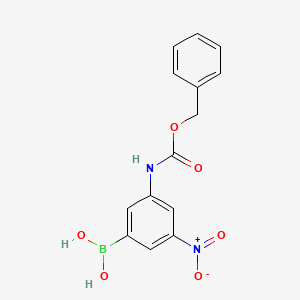

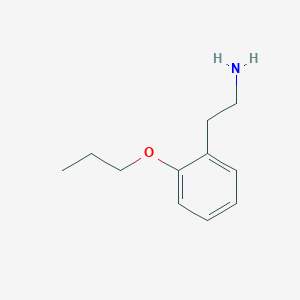

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” is an organic compound with the molecular formula C11H13N3 . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

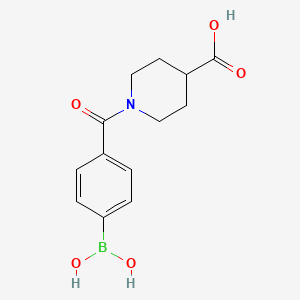

The synthesis of pyrazole-based ligands, such as “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline”, involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Chemical Reactions Analysis

The chemical reactions involving “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” are primarily associated with its role as a ligand in metal complexes . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” include a molecular formula of C11H13N3, an average mass of 187.241 Da, and a monoisotopic mass of 187.110947 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 338.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

科学研究应用

腐蚀抑制

已经研究了4-[(3,5-二甲基-1H-吡唑-1-基)甲基]苯胺二盐酸盐及其衍生物作为腐蚀抑制剂的潜力。使用密度泛函理论(DFT)进行的理论研究表明,包括4-[(3,5-二甲基-1H-吡唑-1-基)甲基]苯胺衍生物在内的双吡唑类有机化合物可能是高效的腐蚀抑制剂。该研究发现了化合物的抑制效率与能隙、电负性和全局硬度 (Wang, Hengliang et al., 2006) 等各种参数之间的相关性。另一项研究合成了两种吡唑家族的分子,并确认它们对盐酸中低碳钢的腐蚀具有良好的抑制活性,突出了吡唑结构中甲基基团对腐蚀抑制的影响 (Chadli, R. et al., 2020)。

新化合物的合成

已经进行了使用4-[(3,5-二甲基-1H-吡唑-1-基)甲基]苯胺衍生物合成新化合物的研究。一项研究合成并分析了使用4-取代苯胺和吡唑衍生物的2-芳基氨基取代的4-(二氯甲基亚甲基)-3-硝基-4H-吡啶并[1,2-a]嘧啶的结构 (Kolesnik, I. et al., 2020)。另一项研究侧重于合成并研究含有吡唑/哌啶/苯胺基团的s-三嗪衍生物的分子结构,揭示了这些化合物的分子堆积和电子性质的见解 (Shawish, Ihab et al., 2021)。

聚合催化剂

该化合物及其衍生物已被用于聚合过程中。一项研究开发了由N'-取代N,N',N-双((1H-吡唑-1-基)甲基)胺衍生物支持的钴(II)配合物,证明它们在聚合甲基丙烯酸甲酯和左旋乳酸酯中的有效性。该研究突出了这些引发剂中金属中心周围的电子密度如何影响它们的活性和立体选择性 (Shin, Sujin et al., 2018)。

抗癌特性

对吡唑衍生物,包括4-[(3,5-二甲基-1H-吡唑-1-基)甲基]苯胺,的抗癌效果进行了研究,结果显示出有希望的成果。一项研究评估了合成含有吡唑的化合物对肿瘤细胞系的细胞毒性特性,发现某些化合物在某些情况下表现出显著的细胞毒性活性,甚至比参考药物阿霉素更高 (Bouabdallah, I. et al., 2006)。

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

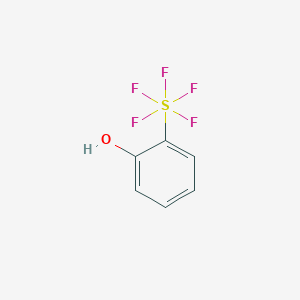

It’s known that the compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives have been found to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s solubility and stability could potentially influence its bioavailability .

Result of Action

Similar compounds have shown potent activity against various diseases .

未来方向

The future directions for “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline” could involve further exploration of its potential as a ligand in metal complexes . Its unique coordination with metal ions could be used as a precursor for the development of metalloenzyme . This compound could also be used as a model for further developments in catalytic processes relating to catecholase activity .

属性

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11;;/h3-7H,8,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMFNEADGQXGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)